molecular formula C8H7NO B018039 7-Hydroxyindole CAS No. 2380-84-9

7-Hydroxyindole

Cat. No.: B018039
CAS No.: 2380-84-9
M. Wt: 133.15 g/mol
InChI Key: ORVPXPKEZLTMNW-UHFFFAOYSA-N
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Description

7-Hydroxyindole is an organic compound belonging to the indole family, characterized by a hydroxyl group attached to the seventh position of the indole ring. This compound is a colorless to slightly yellow crystalline solid, soluble in various organic solvents such as ethanol and dimethylformamide. It is a derivative of indole, a fundamental structure in many natural products and pharmaceuticals.

Mechanism of Action

Target of Action:

7-Hydroxyindole, also known as 7-HI, is a derivative of indole. It is produced by bacterial metabolism of L-tryptophan via the TnaA enzyme

Mode of Action:

The exact mode of action for this compound remains an area of ongoing research

Biochemical Pathways:

The bioconversion of indoles from tryptophan occurs in the gut microbiota. Bacterial enzymes convert indole to 3-hydroxyindole, 2,3-hydroxyindole, and 4,5-dihydroxyindole . These derivatives play essential roles in maintaining intestinal homeostasis and liver metabolism.

Action Environment:

Environmental factors, such as gut microbiota composition, diet, and overall health, likely influence 7-HI’s efficacy and stability

Biochemical Analysis

Biochemical Properties

7-Hydroxyindole interacts with a variety of enzymes and proteins. For instance, it has been identified as an alternative substrate for MauG, a c-type diheme oxygenase . MauG catalyzes the six-electron oxidation of pre-tryptophan tryptophylquinone (preTTQ) cofactor in methylamine dehydrogenase (MADH) to form mature tryptophan tryptophylquinone (TTQ) via long-range electron transfer . The interaction between this compound and MauG suggests that this compound plays a role in the biochemical reactions involving these enzymes .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to diminish the virulence of Pseudomonas aeruginosa, a common pathogenic bacterium . It does this by altering gene expression in a manner opposite to that of acylhomoserine lactones, leading to decreased production of virulence factors and enhanced antibiotic resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. As mentioned earlier, it serves as an alternative substrate for MauG, participating in the six-electron oxidation of preTTQ . This suggests that this compound can influence the activity of enzymes and affect gene expression at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been observed to diminish the virulence of Pseudomonas aeruginosa, with the impact becoming more pronounced over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, related compounds such as indole have been shown to have dosage-dependent effects . For instance, indole concentrations in the gut and blood can influence the signaling between microbes and the human digestive and immune systems .

Metabolic Pathways

This compound is involved in the metabolism of tryptophan . It is produced by the action of bacterial oxygenases that convert indole to various oxidized compounds, including this compound . This suggests that this compound interacts with enzymes involved in tryptophan metabolism and can influence metabolic flux or metabolite levels .

Subcellular Localization

A flavin-dependent monooxygenase gene (ScFMO1) found in Strobilanthes Cusia, which has the capacity to produce indoxyl from indole, has been confirmed to localize in the cytoplasm . This suggests that this compound, as a similar indole derivative, might also have a specific subcellular localization that influences its activity or function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Hydroxyindole can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. These methods utilize microbial cell factories to convert indole into its hydroxylated derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxyindole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 7-Hydroxyindoline.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: The major product of oxidation is 7-Hydroxyindoline.

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Comparison with Similar Compounds

    Indole: The parent compound of 7-Hydroxyindole, widely studied for its biological activities.

    3-Hydroxyindole: Another hydroxylated derivative of indole with different positional substitution.

    5-Hydroxyindole: Similar to this compound but with the hydroxyl group at the fifth position.

Uniqueness: this compound is unique due to its specific hydroxylation at the seventh position, which imparts distinct chemical and biological properties compared to other hydroxylated indoles. Its ability to act as a substrate for specific enzymes like MauG highlights its importance in biochemical studies .

Properties

IUPAC Name

1H-indol-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-7-3-1-2-6-4-5-9-8(6)7/h1-5,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVPXPKEZLTMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042669
Record name 7-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-84-9
Record name 7-Hydroxyindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380849
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indol-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 7-HYDROXYINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR3V96LY5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Furthermore, 7-benzyloxyindole (404 mg, 1.81 mmol) was hydrogenated over 10% palladium on carbon (40 mg) in EtOH (4.2 mL) at ambient temperature under atmosphere pressure for 6 h. The catalyst was filtered off and washed with EtOH. The filtrate was concentrated to give 7-hydroxyindole as pale purple crystals, which was rapidly and directly used for the next reaction.
Quantity
404 mg
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reactant
Reaction Step One
Quantity
40 mg
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catalyst
Reaction Step One
Name
Quantity
4.2 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

7-Chloroacetyloxy-1,4-dihydro-4-methylcyclopent b!indol-3(2H)-one (15.0 g) and cyclopropylamine (9.6 g) were dissolved in 300 ml toluene and cooled to -10° C. Titanium tetrachloride (6.3 g) dissolved in 50 ml toluene was added slowly to the first solution. The reaction mixture was allowed to come up to room temperature and stirred overnight. The next day another 1.5 equivalents of the amine (4.6 g) was added to the reaction mixture and the mixture was stirred for one hour. The reaction mixture was filtered through a pad of silica gel, eluting with 3:1 hexane/ethyl acetate, giving a yellow oil after removal of solvents. 3-Cyclopropylamino-4-methyl-1,2,3,4-tetrahydrocyclopent b!-indol-7-ol was isolated as a light yellow solid (3.3 g) after flash chromatography and recrystallization from ethyl acetate.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
amine
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
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Quantity
6.3 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

Mixtures of 4-hydroxyindole (0.1-10%) and 5-hydroxyindole (0.1-10%), 6-hydroxyindole (0.1-10%), or 7-hydroxyindole (0.1-10%) will give a color range from black to light auburn. 5-Hydroxyindole (0.1-10%) was found to produce progressively darker browns and, eventually, black through the addition of 3-methylcatechol (0.1-10%), 3-methoxycatechol (0.1-10%), or 3,6-dimethylcatechol (0.1-10%) followed by oxidation by sodium periodate (15%). 4-Hydroxyindole (1%) was found to produce progressively lighter colors with increasing red highlights through the addition of dopamine (2-5%) when penetration of precursors was done at high pH (9.2). Therefore a range of colors from light brown to black can be obtained through combinations of 4-hydroxyindole, 5-hydroxyindole, 6-hydroxyindole, and 7-hydroxyindole with each other or various other dye precursors. Similar results were obtained in staining skin in that a range of shades from light to dark brown can be obtained through combinations of hydroxyindoles with various other dye precursors.
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0 (± 1) mol
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reactant
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( 9.2 )
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Synthesis routes and methods IV

Procedure details

Reaction of 2-nitro-3-benzyloxyphenylpyruvic acid (2 g.) with 10% palladium on carbon (2 g.) in acetic acid under hydrogen atmosphere is complete in 30 minutes. The mixture is filtered and the solvent is removed in vacuo. The remaining material is dissolved in glycerol and heated at 220° C. for 20 minutes. The desired product is obtained by sublimation under high vacuum.
Name
2-nitro-3-benzyloxyphenylpyruvic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
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catalyst
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyindole
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Reactant of Route 5
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Reactant of Route 6
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